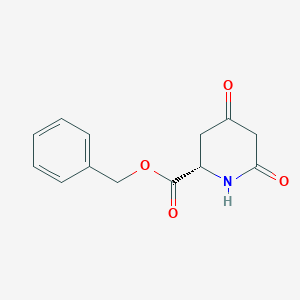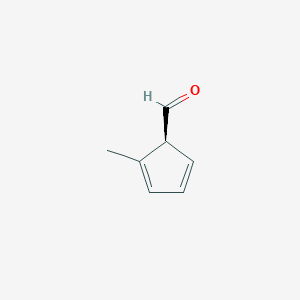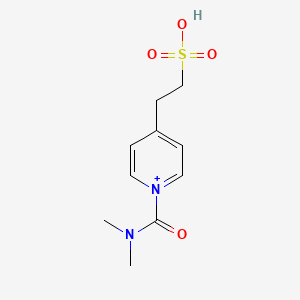
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylcarbamoyl and sulfoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Addition of the Sulfoethyl Group: The sulfoethyl group can be added through a nucleophilic substitution reaction using a sulfoethylating agent like 2-chloroethanesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-chloroethanesulfonic acid in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with various substituents replacing the sulfoethyl group.
Scientific Research Applications
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)-4-(2-hydroxyethyl)pyridin-1-ium: Differing by the presence of a hydroxyethyl group instead of a sulfoethyl group.
1-(Dimethylcarbamoyl)-4-(2-chloroethyl)pyridin-1-ium: Differing by the presence of a chloroethyl group instead of a sulfoethyl group.
Uniqueness: The presence of the sulfoethyl group in this compound imparts unique chemical properties, such as increased solubility in water and potential for specific biochemical interactions, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H15N2O4S+ |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3/p+1 |
InChI Key |
SJHHXGGXZKPIDE-UHFFFAOYSA-O |
Canonical SMILES |
CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
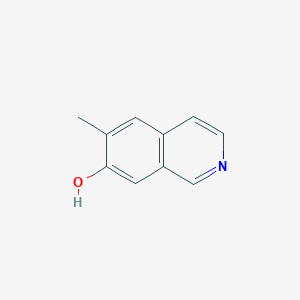
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
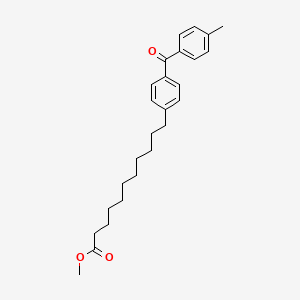
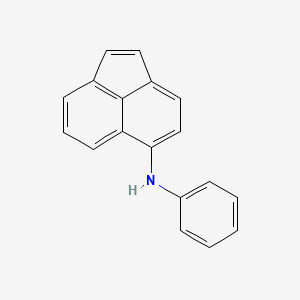
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

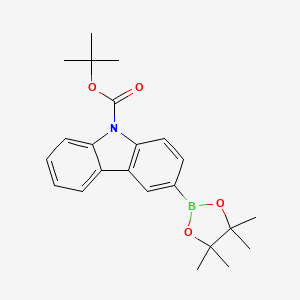
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
